Biotin methyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7-,8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEWJAXNLVWPSC-NRPADANISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976003 | |
| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-16-2, 60562-11-0 | |
| Record name | Biotin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOTIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3S7E3P0H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biotin methyl ester CAS number
An In-depth Technical Guide to Biotin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the methyl ester derivative of biotin (Vitamin B7), a crucial coenzyme in all domains of life.[1][2] By masking the carboxylic acid group of the valeric acid side chain, the methyl ester modification enhances solubility in organic solvents and makes it a versatile intermediate for chemical synthesis.[3] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in research, with a focus on its role in biotinylation techniques and as an analog in studying biotin-dependent metabolic pathways.
Core Properties of this compound
This compound, also known as methyl biotinate or D-(+)-Biotin Methyl Ester, is primarily used as a protected intermediate in the synthesis of more complex biotin derivatives.[4][5] Its fundamental role is to facilitate reactions where the carboxylic acid group of biotin needs to be temporarily inactivated.
CAS Number: 608-16-2
Quantitative Data Summary
The key physicochemical properties of (+)-Biotin Methyl Ester are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 608-16-2 | |
| Molecular Formula | C₁₁H₁₈N₂O₃S | |
| Molecular Weight | 258.34 g/mol | |
| Melting Point | ~166.5 °C | |
| Appearance | White Powder / Crystalline Solid | |
| IUPAC Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
| Alternate Names | Methyl Biotinate, d-Biotin Methyl Ester |
Synthesis and Experimental Protocols
Synthesis of this compound
This compound is typically synthesized from D-biotin through esterification. A common laboratory method involves reacting biotin with methanol in the presence of an acid catalyst or using a methylating agent like diazomethane.
Experimental Protocol: Acid-Catalyzed Esterification of Biotin
-
Dissolution: Suspend D-biotin in anhydrous methanol.
-
Catalysis: Add a suitable acid catalyst (e.g., thionyl chloride or a strong acid resin) dropwise while cooling the mixture in an ice bath.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound crystals.
Caption: General reaction scheme for the synthesis of this compound.
Applications in Research and Drug Development
While biotin itself is a vital coenzyme, this compound serves primarily as a research tool and synthetic intermediate. Its enhanced solubility in organic solvents facilitates its use in bioconjugation and the design of biochemical probes.
Biotinylation and Protein Labeling
This compound can be further modified to create reactive esters (e.g., NHS esters) that covalently link the biotin moiety to proteins, nucleic acids, or other biomolecules. This process, known as biotinylation, leverages the extraordinarily strong and specific interaction between biotin and proteins like avidin and streptavidin for detection, purification, and immobilization applications.
Experimental Protocol: General Workflow for Protein Biotinylation
-
Reagent Preparation: Prepare the protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Prepare the biotinylating reagent (derived from this compound) in an organic solvent like DMSO.
-
Biotinylation Reaction: Add the biotinylating reagent to the protein solution at a specific molar ratio. Incubate the reaction at room temperature or 4°C for a defined period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to consume any unreacted biotinylating reagent.
-
Purification: Remove excess, unreacted biotinylating reagent from the biotinylated protein using dialysis, size-exclusion chromatography, or a desalting column.
-
Characterization: Confirm the extent of biotinylation using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
-
Application: The purified biotinylated protein is now ready for use in downstream applications like Western blotting, ELISA, or affinity chromatography.
Caption: A typical workflow for labeling a target protein with biotin.
Role in Metabolic and Signaling Pathways
Biotin is a covalently bound coenzyme for carboxylase enzymes, which are critical for metabolism, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis. While this compound is not the active form, the study of biotin synthesis pathways, particularly in bacteria like E. coli, reveals the natural occurrence of a key methyl ester intermediate.
The E. coli Biotin Synthesis Pathway
In E. coli, the synthesis of pimelic acid, a precursor to biotin, involves a modified fatty acid synthesis pathway. The process is initiated by the enzyme BioC, which methylates the ω-carboxyl group of a malonyl-thioester. This methylation creates malonyl-ACP methyl ester, a primer that is elongated through two cycles of fatty acid synthesis to produce pimeloyl-ACP methyl ester. The enzyme BioH then hydrolyzes the methyl ester to yield pimeloyl-ACP, which enters the final stages of biotin ring assembly. This pathway highlights a natural biological strategy where methyl esterification is used to direct a substrate through a specific metabolic route.
Caption: Role of methyl ester intermediates in the E. coli biotin pathway.
References
Biotin Methyl Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of biotin methyl ester, a crucial derivative of biotin (Vitamin B7), tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in biochemical research.
Core Chemical and Physical Properties
This compound is the methyl ester form of biotin. This modification of the carboxylic acid group alters its solubility and makes it a valuable tool in various experimental contexts, particularly in bioconjugation and as a control compound in biotin transport studies.
| Property | Value | References |
| Molecular Weight | 258.34 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₈N₂O₃S | [1] |
| CAS Number | 608-16-2 | |
| Melting Point | ~166.5 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| IUPAC Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
Synthesis and Characterization
The synthesis of this compound from D-biotin is a standard esterification reaction. A common laboratory-scale protocol is provided below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from D-(+)-biotin.
Materials:
-
D-(+)-Biotin
-
Dry Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrogen (N₂) atmosphere
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve D-(+)-Biotin (1.0 mmol, 1 equivalent) in dry Methanol (10 mL) in a two-neck round-bottom flask under a nitrogen atmosphere.
-
Carefully add concentrated H₂SO₄ (150 µL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The solvent is typically removed under reduced pressure, and the crude product is purified.
Purification: Purification is generally achieved through recrystallization or column chromatography to yield the pure this compound.
Characterization Data
Characterization of the synthesized this compound is crucial to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique.
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| δ(ppm) 1.18-1.29 (m, 2H, CH₂) | δ(ppm) 25.12, 27.90, 34.93, 36.57 |
| 1.61-1.63 (m, 2H, CH₂) | 37.43, 42.3, 53.46, 53.55, 55.32 |
| 1.74-1.77 (m, 2H, CH₂) | 59.22, 60.98, 126.09, 126.41 |
| 2.33 (m, 2H, CH₂) | 127.89, 128.13, 129.13, 129.15 |
| 2.49 (d, Jgem = 12.68 Hz, 1H, CH₂) | 137.41, 137.97, 162.73, 171.48 |
| 2.59 (dd, J = 4.88 Hz, Jgem = 12.68 Hz, 1H, CH₂) | 171.85, 172.64 |
| 3.13 (m, 1H, -CH) | |
| 3.39 (s, 3H, -OCH₃) | |
| 4.14-4.18 (m, 1H, -CH) | |
| 4.51-4.57 (m, 2H, -CH) | |
| 6.48 (s, 1H, N1H) | |
| 6.52 (d, J = 7.56 Hz, 1H, N3H) |
Note: NMR data is sourced from a study on N-biotinylated peptides and may show slight variations based on solvent and experimental conditions.
Applications in Research and Drug Development
This compound serves as a critical tool in several areas of biochemical and pharmaceutical research.
Biotin Transport and Signaling
A key application of this compound is in the study of the sodium-dependent multivitamin transporter (SMVT), the primary transporter for biotin uptake in cells. Due to the esterification of its carboxylic acid group, this compound does not effectively compete with biotin for transport via SMVT. This property makes it an ideal negative control in experiments investigating biotin uptake and the specificity of the SMVT.
Bioconjugation and Drug Delivery
While biotin itself is widely used for targeted drug delivery through conjugation to various payloads, this compound is often used as a protected intermediate during the synthesis of more complex biotinylated molecules. Its enhanced solubility in organic solvents facilitates its use in synthetic organic chemistry.
Bacterial Biotin Biosynthesis Pathway
In many bacteria, the synthesis of biotin involves a modified fatty acid synthesis pathway where pimeloyl-ACP methyl ester is a key intermediate. This pathway highlights the natural occurrence of a methyl-esterified biotin precursor.
Conclusion
This compound is a versatile and indispensable compound for researchers in biochemistry and drug development. Its distinct properties, particularly its inability to bind effectively to the SMVT, make it an excellent tool for elucidating the mechanisms of biotin transport. Furthermore, its role as a synthetic intermediate underscores its importance in the development of novel biotinylated probes and therapeutics. This guide provides a foundational understanding of this compound, equipping researchers with the necessary information for its effective use in the laboratory.
References
An In-Depth Technical Guide to the Synthesis of Biotin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for biotin methyl ester, a key derivative of biotin (Vitamin B7). This document is intended for an audience with a professional background in chemistry and drug development, offering detailed experimental protocols, quantitative data, and molecular characterizations to support research and development activities. This compound is a crucial intermediate for the synthesis of various biotinylated probes and affinity labels used in biomedical research and diagnostics. While the biosynthesis of biotin involves a pimeloyl-ACP methyl ester intermediate, this guide focuses on the chemical esterification of the valeric acid side chain of the biotin molecule itself.
Introduction to this compound
This compound is the methyl ester derivative of biotin, formed by the esterification of the carboxylic acid group on its valeric acid side chain. This modification is often a necessary step in the synthesis of more complex biotinylated molecules, as it protects the carboxylic acid group or allows for further chemical modifications. Biologically, this compound does not appear to play a significant role in cellular signaling; studies have shown it does not significantly inhibit the uptake of natural biotin, suggesting it is primarily a synthetic intermediate rather than a bioactive molecule.
Chemical Synthesis Pathways
The synthesis of this compound from biotin is primarily achieved through two established chemical methods: acid-catalyzed esterification using thionyl chloride in methanol, and methylation using diazomethane.
Acid-Catalyzed Esterification with Thionyl Chloride and Methanol
This method is a common and effective way to achieve Fischer-Speier esterification. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, with the in-situ generation of hydrogen chloride which acts as the acid catalyst.
Reaction:
Biotin + CH₃OH + SOCl₂ → this compound + SO₂ + 2HCl
A general workflow for this synthesis is outlined below:
Methylation with Diazomethane
Diazomethane is a potent methylating agent that reacts readily with carboxylic acids to form methyl esters with high efficiency.[1] The reaction is typically clean, with nitrogen gas as the only byproduct. However, diazomethane is highly toxic and explosive, requiring specialized handling procedures. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).
Reaction:
Biotin + CH₂N₂ → this compound + N₂
The chemical synthesis pathways are visualized in the diagram below:
Experimental Protocols
Protocol 1: Synthesis via Thionyl Chloride and Methanol
This protocol is adapted from the literature and provides a general procedure for the synthesis of this compound.[2]
Materials:
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(+)-Biotin
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend (+)-biotin (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0 mmol) dropwise to the stirred suspension under anhydrous conditions.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 15-16 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.
Protocol 2: Synthesis via Diazomethane
This protocol is based on a described method using diazomethane.[1] Extreme caution is advised when working with diazomethane due to its toxicity and explosive nature. This reaction should only be performed in a well-ventilated fume hood with appropriate safety measures in place.
Materials:
-
(+)-Biotin
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Diazomethane solution in ether (prepared in situ or from a commercial source)
-
Reaction vessel with a vent for nitrogen gas evolution
Procedure:
-
Dissolve (+)-biotin in anhydrous methanol.
-
Add a solution of diazomethane in diethyl ether to the biotin solution at room temperature.
-
Stir the reaction mixture until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Carefully evaporate the solvents under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of methanol, ether, and petroleum ether to yield fine needles.[1]
Quantitative Data and Characterization
The following table summarizes the key quantitative and characterization data for this compound.
| Parameter | Thionyl Chloride Method | Diazomethane Method |
| Typical Yield | Not explicitly reported, but a two-step yield of 65% for a subsequent hydrazinolysis suggests a high conversion rate for the esterification.[2] | High, often near-quantitative. |
| Reaction Time | 15-16 hours | Typically rapid, completion indicated by cessation of N₂ evolution. |
| Reaction Temp. | Reflux | Room Temperature |
| Purification | Recrystallization (Methanol/Ether) | Recrystallization (Methanol/Ether/Petroleum Ether) |
Physicochemical and Spectroscopic Data:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₃S | |
| Molecular Weight | 258.34 g/mol | |
| Melting Point | 166.5 °C | |
| 169.5-170.5 °C (as fine needles) | ||
| ¹H NMR (CDCl₃) | δ (ppm): 1.39-1.44 (m, 2H), 1.60-1.71 (m, 4H), 2.30 (t, J=7.56, 2H), 2.71 (d, Jgem = 12.62, 1H), 2.89 (dd, J= 4.88, Jgem= 12.68, 1H), 3.10-3.15 (m, 1H), 3.63 (s, 3H, -OCH₃), 4.27-4.30 (m, 1H), 4.48-4.51 (m, 1H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 24.78, 25.7, 28.38, 33.70, 40.58, 51.58, 55.50, 60.32, 62.11, 164.26, 174.38 | |
| IR Spectroscopy | Characteristic peaks for C=O stretching of the ureido ring (~1700 cm⁻¹) and the ester group (~1735 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹). | |
| Mass Spectrometry | ESI-MS: Expected m/z for [M+H]⁺, [M+Na]⁺, etc. |
Conclusion
The synthesis of this compound is a straightforward yet crucial step for the development of biotin-based chemical probes and drug delivery systems. The choice between the thionyl chloride and diazomethane methods will depend on the scale of the synthesis, available equipment, and safety considerations. The thionyl chloride method is generally safer and more accessible for most laboratories, while the diazomethane method offers high yields and cleaner reactions but requires stringent safety protocols. The data and protocols presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound for a range of research and development applications.
References
An In-depth Technical Guide on the Role of Biotin Methyl Ester in Biotin Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the critical role of methyl-esterified intermediates in the biosynthesis of biotin, particularly within the well-characterized BioC-BioH pathway found in Escherichia coli, mycobacteria, and other bacteria.
Executive Summary
Biotin (Vitamin B7) is an essential cofactor for enzymes involved in critical metabolic carboxylation reactions. While the later stages of biotin's fused-ring synthesis are highly conserved, the initial steps involving the synthesis of its pimelate moiety precursor exhibit remarkable diversity. In many bacteria, including key pathogens like Mycobacterium tuberculosis, this process involves hijacking the host's fatty acid synthesis (FAS) machinery. This subterfuge is accomplished through the strategic use of biotin methyl ester intermediates. This document provides a detailed examination of this pathway, focusing on the enzymatic reactions, quantitative data, and experimental protocols used to characterize the function of these methylated molecules.
The "Molecular Mimicry" Strategy: Methylation as a Gateway to Fatty Acid Synthesis
The canonical fatty acid synthesis pathway initiates with an acetyl-thioester primer and elongates the acyl chain using malonyl-acyl carrier protein (malonyl-ACP) as the donor. The active sites of FAS enzymes are hydrophobic and would not typically accept a charged dicarboxylic acid intermediate required for pimelate synthesis.
To circumvent this, bacteria like E. coli employ a "molecular mimicry" strategy. The pathway is initiated by the enzyme BioC , an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. BioC methylates the free ω-carboxyl group of malonyl-ACP to form malonyl-ACP methyl ester . This methylation serves two key purposes:
-
It neutralizes the negative charge of the carboxyl group.
-
It introduces a terminal methyl group, which mimics the methyl end of a standard fatty acyl chain primer.
This "disguised" substrate, malonyl-ACP methyl ester, is then accepted by the FAS enzymes as a primer. It undergoes two complete cycles of elongation, ultimately producing pimeloyl-ACP methyl ester , a seven-carbon dicarboxylic acid mono-methyl ester attached to ACP.
The final crucial step in this stage is the removal of the methyl group. This is catalyzed by the esterase BioH (or functional homologs like BioG, BioJ, etc.), which hydrolyzes the methyl ester of pimeloyl-ACP methyl ester to yield pimeloyl-ACP and methanol. This demethylation is essential to prevent further elongation by the FAS pathway and to liberate the carboxyl group required for the subsequent reaction catalyzed by BioF, which marks the entry into the conserved biotin ring assembly pathway.
Signaling Pathways and Logical Relationships
The BioC-BioH Pathway for Pimelate Synthesis
The following diagram illustrates the flow of intermediates through the initial stage of biotin synthesis, highlighting the critical roles of methylation and demethylation.
Caption: The BioC-BioH pathway hijacks fatty acid synthesis via methyl ester intermediates.
Quantitative Data
Quantitative kinetic analysis of the BioC and BioH enzymes has been challenging. For BioH, accurate Michaelis-Menten data is difficult to obtain due to assay limitations. However, substrate specificity and relative activities have been characterized.
Table 1: Substrate Specificity of BioC and BioH
| Enzyme | Primary Substrate(s) | Notes | Reference |
| BioC (B. cereus) | Malonyl-ACP | Malonyl-ACP is a significantly better substrate than Malonyl-CoA. At 0.05 mM Malonyl-ACP, activity was double that seen with 8 mM Malonyl-CoA. No activity detected with acetyl-ACP, succinyl-ACP, or glutaryl-ACP. | |
| BioH (E. coli) | Pimeloyl-ACP methyl ester (C7) | Readily hydrolyzes methyl esters of adipyl- (C6), suberyl- (C8), and azelayl- (C9) ACPs. Fails to cleave succinyl-ACP methyl ester (C4). |
Table 2: Kinetic Parameters and Enzyme Concentrations for BioH Activity
| Enzyme | Substrate | Parameter | Value | Conditions | Reference |
| BioH (*E. |
A Technical Guide to the Solubility of Biotin Methyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of biotin methyl ester in various common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in the effective use of this important biochemical reagent.
Core Data Presentation
The solubility of this compound is a critical parameter for its application in various experimental settings. The following table summarizes the available quantitative and qualitative solubility data in several common organic solvents.
| Solvent | Chemical Formula | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL | Heating and sonication can aid dissolution. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Methanol | CH₃OH | ~10 mg/mL | Derived from the observation that it "dissolves about 1 part/100 in methanol".[2] |
| Chloroform | CHCl₃ | Slightly Soluble | No quantitative data available. |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | While specific quantitative data for this compound is not readily available, biotin derivatives are often designed to be soluble in DMF, suggesting it is a suitable solvent.[3] |
| Ethanol | C₂H₅OH | Soluble | No specific quantitative data available, but generally considered soluble. |
| Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble | No quantitative data available. |
Experimental Protocols
Determination of Solubility
A precise determination of solubility is crucial for reproducible experimental results. The following is a general protocol based on the shake-flask method, which is a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected organic solvent of high purity
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker or vortex mixer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation:
-
Calculate the original concentration of this compound in the undissolved supernatant, which represents its solubility in the tested solvent.
-
Protein Biotinylation Workflow
This compound can be used for the biotinylation of proteins, although biotin-NHS esters are more commonly employed for their higher reactivity with primary amines. The following workflow outlines the general steps for protein biotinylation.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Coupling agents (e.g., EDC/NHS) for carboxyl-to-amine crosslinking
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation:
-
Ensure the purified protein is in a buffer that does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the biotinylating reagent. Buffer exchange into a suitable buffer like PBS if necessary.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
-
Activation of this compound (if necessary):
-
As this compound is less reactive than NHS esters, activation of the carboxyl group of the protein or the ester itself might be required to facilitate efficient conjugation. This can be achieved using carbodiimide crosslinkers like EDC in the presence of N-hydroxysuccinimide (NHS).
-
-
Biotinylation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of this compound to protein will need to be optimized for each specific protein.
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature or 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent, such as Tris or glycine, which contains primary amines to react with any excess biotinylating reagent.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by dialysis or using a desalting column.
-
-
Confirmation of Biotinylation:
-
Confirm the successful biotinylation of the protein using techniques such as a HABA assay, SDS-PAGE with streptavidin-HRP conjugate, or mass spectrometry.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: A generalized experimental workflow for protein biotinylation using this compound.
Caption: Key factors influencing the solubility of this compound in organic solvents.
References
An In-depth Technical Guide to the Structure and Utility of Biotin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as Vitamin B7 or Vitamin H, is a crucial water-soluble vitamin that acts as an essential coenzyme for five carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2][3] Its structure consists of a bicyclic system with a ureido ring fused to a tetrahydrothiophene ring, and a valeric acid side chain.[4] Biotin methyl ester is a derivative of biotin where the carboxylic acid group of the valeric acid side chain is esterified to a methyl group. This modification makes it a valuable tool in various research applications, serving as a protected intermediate in chemical synthesis and as a probe to study biotin metabolism and transport.[5] The initial isolation of the yeast growth factor in 1936 was, in fact, in its methyl ester form.
Chemical Structure and Properties
This compound retains the core bicyclic ring structure of biotin while modifying the terminal carboxyl group. This seemingly minor alteration significantly changes its chemical properties, particularly its solubility.
IUPAC Name: methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate Molecular Formula: C₁₁H₁₈N₂O₃S SMILES: COC(=O)CCCC[C@H]1[C@@H]2--INVALID-LINK--NC(=O)N2
Below is a 2D structural representation of this compound.
References
An In-depth Technical Guide to the Core Structural and Functional Differences Between Biotin Methyl Ester and D-Biotin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Biotin methyl ester and its parent compound, D-biotin. The focus is on the structural distinctions and the resulting impact on their physicochemical properties and applications in research and drug development. This document will delve into their quantitative data, experimental protocols for the synthesis of this compound, and a visualization of this key chemical transformation.
Core Structural Differences and Physicochemical Properties
D-biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that plays a crucial role as a cofactor for carboxylase enzymes.[1] Its structure features a ureido ring fused with a tetrahydrothiophene ring, and a valeric acid side chain.[2] this compound is a derivative of D-biotin where the carboxylic acid group of the valeric acid side chain has been esterified with a methyl group.[3][4] This seemingly minor modification significantly alters the molecule's polarity and, consequently, its physical and chemical properties.
The primary structural difference lies in the terminal functional group of the pentanoic acid side chain. In D-biotin, this is a carboxylic acid (-COOH), which is polar and can deprotonate to form a carboxylate anion (-COO⁻). This feature contributes to its solubility in aqueous solutions, especially at neutral or alkaline pH.[5] In contrast, this compound possesses a methyl ester group (-COOCH₃), which is significantly less polar and incapable of ionization. This structural change reduces its water solubility but enhances its solubility in organic solvents.
The presence of the methyl ester also impacts the molecule's ability to interact with biological systems. For instance, the carboxylate group of D-biotin is crucial for its recognition and transport by the sodium-dependent multivitamin transporter (SMVT). Studies have shown that modifying this carboxyl group, as in this compound, can significantly reduce or eliminate its interaction with SMVT.
Data Presentation: A Comparative Analysis of Physicochemical Properties
The following table summarizes the key quantitative differences between D-biotin and this compound, providing a clear comparison for researchers.
| Property | D-Biotin | This compound | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₁H₁₈N₂O₃S | |
| Molecular Weight | 244.31 g/mol | 258.34 g/mol | |
| Melting Point | 231-233 °C | ~166.5 °C | |
| Appearance | White to off-white crystalline powder | White to off-white solid | |
| Solubility in Water | 22 mg/100 mL at 25 °C | Sparingly soluble | |
| Solubility in Organic Solvents | Insoluble in most common organic solvents | Soluble in Chloroform (Slightly), Methanol (Slightly), DMSO (50 mg/mL) |
Experimental Protocols: Synthesis of this compound from D-Biotin
The conversion of D-biotin to this compound is a standard esterification reaction. Below is a detailed methodology for this synthesis.
Protocol: Acid-Catalyzed Esterification of D-Biotin
Objective: To synthesize this compound from D-biotin via Fischer esterification.
Materials:
-
D-Biotin (1.0 mmol, 244.31 mg)
-
Dry Methanol (10 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 150 µL)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Petroleum Ether
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (Silica gel)
Procedure:
-
To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-biotin (1.0 mmol).
-
Add dry methanol (10 mL) to the flask and stir to dissolve the D-biotin.
-
Carefully add a catalytic amount of concentrated sulfuric acid (150 µL) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After 12 hours, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.
Visualization of the Chemical Transformation
The following diagram illustrates the synthesis of this compound from D-biotin, highlighting the key reactants and the structural change.
Caption: Synthesis of this compound from D-Biotin.
Applications in Research and Drug Development
D-Biotin:
-
Biochemical Assays: Due to the high-affinity interaction between biotin and avidin/streptavidin, biotinylation (the process of attaching biotin to other molecules) is widely used for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.
-
Cell Culture: D-biotin is an essential supplement in various cell culture media, supporting cell growth and metabolism.
-
Drug Delivery: The overexpression of biotin receptors on the surface of some cancer cells has led to the development of biotin-conjugated drugs for targeted cancer therapy.
This compound:
-
Synthetic Intermediate: this compound serves as a protected intermediate in the synthesis of more complex biotin derivatives. The ester group can be easily hydrolyzed back to the carboxylic acid when needed, making it a useful protecting group.
-
Probing Biotin-Protein Interactions: As it lacks the free carboxylate, this compound can be used as a control compound in studies investigating the importance of this functional group for biotin-protein binding and transport.
-
Drug Discovery: In the context of drug design, understanding how modifications like esterification affect the binding affinity and specificity of a molecule is crucial. Comparing the biological activity of D-biotin and its methyl ester can provide valuable insights for the development of novel therapeutics that target biotin-binding proteins.
References
Methodological & Application
Application Notes and Protocols: Biotinylation of Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein or antibody, is a cornerstone technique in life sciences research. The extraordinarily high affinity of biotin for avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications in detection, purification, and immobilization of biomolecules.[1][2] While the user has inquired specifically about biotin methyl ester, it is important to note that the methyl ester group is generally unreactive towards the functional groups typically found on the surface of proteins, such as primary amines, under standard aqueous bioconjugation conditions.[3] Conjugation of biotin to other molecules almost invariably requires modification of its carboxylic acid group into a more reactive form.[3]
The most prevalent and widely used method for biotinylating proteins is through the use of N-hydroxysuccinimide (NHS) esters of biotin.[4] These reagents react efficiently and specifically with primary amines (-NH₂) present on the N-terminus of polypeptide chains and the side chains of lysine residues, forming stable amide bonds. This document provides a detailed protocol and application notes for the biotinylation of proteins using amine-reactive biotin NHS esters.
Principle of Amine-Reactive Biotinylation
The bioconjugation process using biotin NHS esters is a straightforward acylation reaction. The NHS ester is an excellent leaving group, and the reaction is initiated by the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Quantitative Data for Protein Biotinylation
The efficiency of biotinylation is influenced by several factors, including the concentration of the protein and the biotinylating reagent, the pH of the reaction buffer, and the incubation time. The following tables summarize key quantitative parameters for successful protein biotinylation using NHS esters.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations are preferable as labeling efficiency can be reduced at low concentrations. |
| Molar Excess of Biotin Reagent (for 2 mg/mL protein) | ≥ 20-fold | A greater molar excess is needed for more dilute protein solutions. |
| Molar Excess of Biotin Reagent (for 10 mg/mL protein) | ≥ 12-fold | The molar ratio can be adjusted to control the degree of biotin incorporation. |
| Biotin-NHS Stock Solution | 1-10 mg/mL in DMSO or DMF | Prepare fresh immediately before use as NHS esters are prone to hydrolysis. |
Table 2: Optimal Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reaction pH | 7.5 - 8.5 | The reaction is strongly pH-dependent; primary amines must be deprotonated to be reactive. |
| Reaction Temperature | Room Temperature | Reactions can also be performed at 4°C with longer incubation times. |
| Incubation Time (Room Temp) | 30 - 60 minutes | Succinimidyl ester derivatives typically react with a protein within 1 hour. |
| Incubation Time (4°C) | ≥ 2 hours | Lower temperatures can be used, for example, to minimize protein degradation. |
| Quenching Reagent | 1 M Tris-HCl or 100 mM Glycine | Quenches the reaction by consuming unreacted biotin-NHS ester. |
Experimental Workflow
The overall workflow for protein biotinylation involves preparation of the protein and biotinylation reagent, the labeling reaction, quenching of the reaction, and purification of the biotinylated protein.
Detailed Experimental Protocol
This protocol provides a general guideline for the biotinylation of a protein, such as an antibody, using a biotin-NHS ester. Optimization may be required for specific proteins and applications.
Materials and Reagents:
-
Purified Protein (e.g., antibody)
-
Biotin-NHS ester reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM Glycine in PBS)
-
Purification system (e.g., dialysis tubing, desalting column)
Procedure:
-
Preparation of Protein Solution:
-
Dissolve or dialyze the protein into an amine-free buffer (e.g., PBS) at a pH between 7.5 and 8.5. Buffers containing primary amines, such as Tris or glycine, are not suitable for the labeling reaction and must be removed.
-
The protein concentration should ideally be between 2 and 10 mg/mL.
-
-
Preparation of Biotin-NHS Stock Solution:
-
Allow the vial of biotin-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately prior to use, dissolve the biotin-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex to ensure the reagent is completely dissolved. NHS esters are susceptible to hydrolysis, so stock solutions should be prepared fresh.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin-NHS stock solution to achieve the desired molar excess (e.g., 12- to 20-fold).
-
Add the calculated amount of the biotin-NHS stock solution to the protein solution while gently mixing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for at least 2 hours at 4°C.
-
-
Quenching the Reaction:
-
To terminate the reaction, add the quenching buffer (e.g., Tris-HCl to a final concentration of 50-100 mM or glycine to 100 mM).
-
Incubate for an additional 15-30 minutes at room temperature to ensure that all unreacted biotin-NHS ester is hydrolyzed or reacted with the quencher.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotin and reaction byproducts by dialysis against PBS or a suitable buffer for your downstream application. Alternatively, a desalting column can be used for rapid purification.
-
-
Storage:
-
Store the purified biotinylated protein under conditions appropriate for the specific protein. For long-term storage, -20°C or -80°C is typically recommended.
-
Alternative Biotinylation Chemistries
While amine-reactive chemistry is the most common, other functional groups on proteins can also be targeted for biotinylation.
-
Sulfhydryl-reactive: Maleimide-activated biotin reagents can be used to specifically label free sulfhydryl groups (-SH) on cysteine residues. This reaction is typically performed at a pH of 7.5-8.5.
-
Carboxyl-reactive: The carboxyl groups (-COOH) on aspartate and glutamate residues can be targeted using biotin derivatives containing a primary amine, in a reaction mediated by a carbodiimide such as EDC.
-
BioReACT (Biotin Redox-Activated Chemical Tagging): A more recent method involves the reaction of oxaziridine reagents with the thioether in biotin itself to form a stable sulfimide product. This allows for the modification of already biotinylated molecules.
Conclusion
Biotinylation of proteins is a powerful and versatile technique. While this compound is not a suitable reagent for direct protein conjugation, the use of amine-reactive biotin-NHS esters provides a reliable and efficient method for labeling proteins. By carefully controlling the reaction conditions, researchers can achieve optimal biotin incorporation for a wide range of downstream applications in detection, purification, and analysis.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Labeling with Biotin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Biotinylation
Biotinylation is the process of covalently attaching biotin to a protein or other macromolecule. This technique is widely used in life sciences research and drug development for a variety of applications, including protein detection, purification, and immobilization. The remarkable affinity between biotin (Vitamin H) and streptavidin (or avidin) forms the basis of many of these applications, as this interaction is one of the strongest non-covalent bonds known in nature.
This document provides a comprehensive overview of protein labeling with biotin derivatives, with a specific focus on clarifying the role of Biotin Methyl Ester in this process. While a variety of biotin reagents are commercially available for direct protein labeling, this compound serves a different primary purpose.
Understanding Biotinylation Reagents
The key to biotinylating a protein is to use a form of biotin that has been chemically activated to react with specific functional groups on the protein surface. The most common targets for biotinylation are the primary amines found in the side chains of lysine residues and at the N-terminus of the polypeptide chain.
This compound: A Closer Look
This compound is a derivative of biotin where the carboxylic acid group has been converted to a methyl ester. This modification renders the biotin molecule unreactive towards the primary amines of proteins under standard physiological conditions. Therefore, This compound is not typically used for the direct labeling of proteins.
Instead, its primary roles in the context of biotinylation are:
-
Synthetic Intermediate: this compound can be used as a starting material in the synthesis of more complex biotinylation reagents. The methyl ester group can be hydrolyzed under mild conditions to regenerate the free carboxylic acid, which can then be activated to create amine-reactive esters (e.g., N-hydroxysuccinimide esters).
-
Control Compound: In biotinylation experiments, this compound can serve as a negative control to demonstrate that the observed effects are due to the specific covalent attachment of an activated biotin reagent and not due to non-specific interactions of the biotin molecule itself.
A novel, though not widely adopted, method called Biotin Redox-Activated Chemical Tagging (BioReACT) has been described, which utilizes an oxaziridine reagent to react with the thioether in the biotin ring. This reaction can be performed on this compound, which could then be conjugated to a molecule of interest. This represents a potential, albeit indirect, application for protein labeling.
Common Amine-Reactive Biotinylation Reagents
The most widely used reagents for protein biotinylation are N-hydroxysuccinimide (NHS) esters of biotin. These reagents react efficiently with primary amines in a pH range of 7-9 to form stable amide bonds.
| Reagent Name | Spacer Arm Length | Solubility | Membrane Permeability | Key Features |
| NHS-Biotin | 13.5 Å | Insoluble in water (dissolve in DMSO or DMF) | Permeable | Shortest spacer arm; useful for intracellular labeling. |
| Sulfo-NHS-Biotin | 13.5 Å | Water-soluble | Impermeable | Ideal for labeling cell surface proteins as it does not cross the cell membrane. |
| NHS-LC-Biotin | 22.4 Å | Insoluble in water (dissolve in DMSO or DMF) | Permeable | "Long Chain" spacer arm reduces steric hindrance for biotin-streptavidin binding. |
| Sulfo-NHS-LC-Biotin | 22.4 Å | Water-soluble | Impermeable | Water-soluble version of NHS-LC-Biotin for cell surface labeling. |
| NHS-PEG4-Biotin | 29.0 Å | Soluble in water and organic solvents | Permeable | Polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation. |
Experimental Protocols
The following protocols describe standard methods for biotinylating proteins using amine-reactive NHS esters, as direct labeling with this compound is not a standard procedure.
Protocol 1: General Protein Biotinylation using NHS-Biotin
This protocol is suitable for labeling purified proteins in solution.
Materials:
-
Protein sample (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into a suitable buffer like PBS.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO or DMF.
-
Biotinylation Reaction:
-
Calculate the required volume of the NHS-Biotin stock solution to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.
-
Add the calculated volume of NHS-Biotin solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-Biotin. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts by using a desalting column or by dialysis against PBS.
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin
This protocol is designed for labeling proteins on the surface of living cells in suspension or adherent cultures.
Materials:
-
Cells in culture
-
Ice-cold Phosphate Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
For cells in suspension, pellet the cells by centrifugation and wash three times with ice-cold PBS (pH 8.0). Resuspend the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.
-
-
Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
Biotinylation Reaction:
-
Add the Sulfo-NHS-Biotin solution to the cells.
-
Incubate on ice for 30 minutes with gentle agitation. Performing the reaction at 4°C minimizes the internalization of the biotin reagent.
-
-
Quenching: Wash the cells three times with ice-cold quenching solution (100 mM glycine in PBS) to stop the reaction and remove excess biotin reagent.
-
Cell Lysis: After the final wash, the cells can be lysed using an appropriate lysis buffer for downstream applications such as immunoprecipitation or western blotting.
Downstream Applications and Workflows
Biotinylated proteins are versatile tools for a range of molecular biology techniques.
Immunoprecipitation of Biotinylated Proteins
This workflow is used to isolate and enrich biotinylated proteins from a complex mixture, such as a cell lysate.
Application Notes: The Role of Biotin Methyl Ester and Biotinylation in ELISA
Introduction
The enzyme-linked immunosorbent assay (ELISA) is a cornerstone technique in research and diagnostics for detecting and quantifying a wide range of analytes, from proteins and peptides to antibodies and hormones. A key strategy to enhance the sensitivity and versatility of ELISA is the use of the biotin-streptavidin interaction.[1][2] Biotin, a small vitamin, binds to the protein streptavidin (or avidin) with exceptionally high affinity and specificity, forming one of the strongest known non-covalent bonds in nature.[1][3] This robust interaction is harnessed to amplify signals and improve detection limits in various immunoassay formats.
This document provides detailed application notes and protocols regarding the use of biotinylated molecules in ELISA, with a specific focus on the properties of Biotin methyl ester and its potential applications.
Principle of Biotin-Streptavidin Amplification in ELISA
The power of the biotin-streptavidin system lies in the tetrameric structure of streptavidin, which allows it to bind up to four biotin molecules simultaneously. This property enables the creation of large molecular complexes, leading to significant signal amplification. In a typical ELISA workflow, a detection antibody is conjugated with biotin (biotinylated). Subsequently, streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), is added. The streptavidin-enzyme conjugate binds to the biotinylated antibody, and upon addition of a substrate, a measurable colorimetric, fluorescent, or chemiluminescent signal is generated. This signal is proportional to the amount of analyte present in the sample. The use of biotinylated antibodies can be 2-5 times more sensitive than direct or indirect ELISA methods.
This compound: Properties and Potential Applications
This compound is a derivative of biotin where the carboxylic acid group is converted into a methyl ester. This modification alters its reactivity. Standard biotinylation procedures for labeling proteins and antibodies typically utilize amine-reactive derivatives of biotin, such as N-hydroxysuccinimide (NHS) esters (e.g., NHS-Biotin). These NHS esters readily react with primary amines (like the side chain of lysine residues) on proteins to form stable amide bonds.
This compound, lacking a highly reactive group like NHS, is not suitable for direct, efficient labeling of proteins through this common mechanism. Its methyl ester group is significantly less reactive towards primary amines under standard physiological conditions used for biotinylation.
However, this compound can serve other valuable roles in specific ELISA applications:
-
Competitive ELISA: this compound can be used as a standard or a competitor in a competitive ELISA designed to quantify biotin or biotin analogs in a sample. In this format, free biotin from the sample and a known amount of biotinylated conjugate (or this compound) compete for binding to a limited number of streptavidin-coated sites or anti-biotin antibody. The resulting signal is inversely proportional to the concentration of biotin in the sample.
-
Research and Development: It can be used in studies investigating the binding kinetics and specificity of biotin-binding proteins or as a control compound in biotinylation experiments. Recent research has also explored novel chemical reactions where the thioether in biotin (and by extension, this compound) can be targeted for conjugation using specific reagents like oxaziridines, though this is not a standard ELISA application.
Experimental Protocols
Here we provide two detailed protocols. The first describes a competitive ELISA for the detection of free biotin, where this compound could be used as a standard. The second outlines a standard sandwich ELISA protocol that utilizes a biotinylated detection antibody for signal amplification.
Protocol 1: Competitive ELISA for Biotin Quantification
This protocol is designed to measure the concentration of free biotin in a sample. This compound can be used to generate the standard curve.
Materials:
-
Streptavidin-coated 96-well microplate
-
Biotin-HRP conjugate
-
This compound (for standards)
-
Sample containing unknown biotin concentration
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Standard Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS) to create a standard curve. Typical concentrations may range from 1 pg/mL to 1000 pg/mL.
-
Sample Preparation: Dilute samples as necessary to ensure the biotin concentration falls within the range of the standard curve.
-
Competitive Reaction:
-
Add 50 µL of each standard or sample to the wells of the streptavidin-coated plate.
-
Immediately add 50 µL of Biotin-HRP conjugate to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer. Ensure all liquid is removed after the final wash by inverting the plate and tapping it on absorbent paper.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. The concentration of biotin in the samples is inversely proportional to the absorbance and can be determined by interpolating from the standard curve.
Protocol 2: Sandwich ELISA with Biotinylated Detection Antibody
This protocol is a highly sensitive method for detecting a specific antigen.
Materials:
-
96-well microplate
-
Capture Antibody (specific for the antigen of interest)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Antigen standard and samples
-
Biotinylated Detection Antibody (specific for a different epitope on the antigen)
-
Streptavidin-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the Capture Antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of the antigen standard or sample to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted Biotinylated Detection Antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the antigen standards. Determine the concentration of the antigen in the samples from this curve.
Data Presentation
Quantitative data from the described ELISA protocols should be organized for clarity and ease of comparison.
Table 1: Example Data for Competitive Biotin ELISA
| Biotin Standard (pg/mL) | Absorbance at 450 nm (OD₄₅₀) | % Inhibition |
| 0 (Max Signal) | 1.850 | 0% |
| 15.6 | 1.520 | 17.8% |
| 31.3 | 1.215 | 34.3% |
| 62.5 | 0.890 | 51.9% |
| 125 | 0.550 | 70.3% |
| 250 | 0.320 | 82.7% |
| 500 | 0.180 | 90.3% |
| 1000 | 0.100 | 94.6% |
| Sample 1 | 0.750 | 59.5% |
| Sample 2 | 1.150 | 37.8% |
Table 2: Example Data for Antigen Sandwich ELISA
| Antigen Standard (ng/mL) | Absorbance at 450 nm (OD₄₅₀) |
| 0 (Blank) | 0.050 |
| 0.1 | 0.150 |
| 0.25 | 0.350 |
| 0.5 | 0.680 |
| 1.0 | 1.250 |
| 2.0 | 1.950 |
| Sample A | 0.850 |
| Sample B | 1.500 |
Visualizations
Diagrams illustrating the chemical structure and experimental workflows.
Caption: Chemical structure of this compound.
Caption: Workflow for a competitive ELISA.
Caption: Workflow for a sandwich ELISA.
Caption: Signal amplification in a sandwich ELISA.
References
Application Notes and Protocols: Biotin Methyl Ester in Molecularly Imprinted Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of molecularly imprinted polymers (MIPs) using biotin methyl ester as a template. Detailed protocols for the synthesis of these polymers, their application in solid-phase extraction (SPE), and their use as recognition elements in quartz crystal microbalance (QCM) sensors are provided.
Introduction
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. In this case, this compound is used as the template molecule to generate MIPs with a high affinity and selectivity for biotin and its derivatives. The strong interaction between biotin and avidin is widely utilized in biotechnology, and these synthetic receptors offer a robust and cost-effective alternative for various applications, including purification, sensing, and drug delivery. This compound is an ideal template as it mimics the core structure of biotin while allowing for easier removal from the polymer matrix after synthesis.
Synthesis of this compound Molecularly Imprinted Polymers
This protocol details the synthesis of this compound (B-Me) MIPs using methacrylic acid (MAA) as the functional monomer and ethylene glycol dimethacrylate (EGDMA) as the cross-linker. The interaction is based on hydrogen bonding between the template and the functional monomer.
Experimental Protocol: MIP Synthesis
-
Preparation of the Pre-polymerization Mixture:
-
In a glass vial, dissolve 0.1 mmol of this compound (template) and 0.4 mmol of methacrylic acid (functional monomer) in 10 mL of a suitable porogen, such as chloroform.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and complex formation between the template and the functional monomer.
-
Add 2.0 mmol of ethylene glycol dimethacrylate (cross-linker) and 0.05 mmol of a free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to the solution.
-
Purge the mixture with nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Seal the vial and place it in a water bath or oven at 60°C for 24 hours to initiate polymerization.
-
-
Post-Polymerization Processing:
-
After polymerization, the resulting bulk polymer is ground into a fine powder using a mortar and pestle.
-
The polymer particles are sieved to obtain a uniform particle size.
-
-
Template Removal:
-
To create the specific binding sites, the this compound template is removed by washing the polymer particles.
-
Pack the MIP particles into a column and wash with a mixture of methanol and acetic acid (9:1, v/v) until the template can no longer be detected in the washings by UV-Vis spectrophotometry.
-
Finally, wash the particles with methanol to remove any residual acetic acid and dry under vacuum.
-
A non-imprinted polymer (NIP) should be prepared simultaneously under identical conditions but without the addition of the this compound template to serve as a control.
Binding Characteristics of this compound MIPs
The performance of the synthesized MIPs is evaluated by their binding capacity and selectivity.
| Parameter | Value | Reference |
| Binding Capacity (MIP) | 6.81 µmol/g | |
| Binding Capacity (NIP) | 1.39 µmol/g | |
| Imprinting Factor (MIP/NIP) | 4.9 | Calculated from |
| Association Constant (Ka) | 2.5 x 10⁵ M⁻¹ | |
| Dissociation Constant (Kd) | 4.0 µM |
Selectivity: The imprinted polymer exhibits the strongest binding towards this compound, with a 1.4 times higher affinity compared to biotin p-nitrophenyl ester and 4 times higher than p-nitrophenol, demonstrating the shape and functional group recognition of the imprinted cavities.
Application in Solid-Phase Extraction (MISPE)
Molecularly imprinted solid-phase extraction (MISPE) is a selective sample preparation technique that utilizes MIPs as the sorbent material. This allows for the selective extraction of a target analyte from a complex matrix.
Experimental Protocol: MISPE for Biotin Derivatives
-
Cartridge Packing:
-
Pack an empty SPE cartridge with 100 mg of the synthesized this compound MIP powder between two frits.
-
-
Conditioning:
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of the sample solvent (e.g., chloroform or acetonitrile) through it.
-
-
Sample Loading:
-
Load the sample solution containing the biotin derivative onto the conditioned cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with a small volume (e.g., 2 mL) of a solvent that will remove interfering compounds but not the target analyte. The choice of washing solvent should be optimized based on the sample matrix.
-
-
Elution:
-
Elute the bound biotin derivative from the cartridge by passing a suitable elution solvent. A mixture of methanol and acetic acid (e.g., 9:1, v/v) is effective in disrupting the hydrogen bonds between the analyte and the MIP.
-
Collect the eluate for further analysis (e.g., by HPLC or UV-Vis spectroscopy).
-
Application in Quartz Crystal Microbalance (QCM) Sensors
MIPs can be coated onto the surface of QCM sensors to create highly sensitive and selective chemosensors. The binding of the target analyte to the MIP layer causes a change in the resonance frequency of the quartz crystal, which can be measured in real-time.
Experimental Protocol: Fabrication of a Biotin-Selective QCM Sensor
-
Sensor Surface Preparation:
-
Clean a gold-coated QCM sensor by immersing it in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 1 minute. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood).
-
Rinse the sensor thoroughly with deionized water and dry it under a stream of nitrogen.
-
-
MIP Film Deposition:
-
Prepare a pre-polymerization mixture as described in the MIP synthesis protocol.
-
Spin-coat a thin layer of the pre-polymerization mixture onto the gold surface of the QCM sensor.
-
Initiate polymerization by exposing the coated sensor to UV light (e.g., at 365 nm) for a specified time in a nitrogen atmosphere. The polymerization time will need to be optimized to achieve the desired film thickness.
-
-
Template Removal:
-
Immerse the sensor in a solution of methanol and acetic acid (9:1, v/v) with gentle agitation to remove the this compound template from the polymer film.
-
Rinse the sensor with methanol and dry with nitrogen.
-
-
Analyte Detection:
-
Install the MIP-coated QCM sensor in a flow cell.
-
Establish a stable baseline by flowing a buffer solution over the sensor surface.
-
Inject the sample solution containing the biotin derivative and monitor the change in the resonance frequency. A decrease in frequency indicates the binding of the analyte to the MIP film.
-
Regenerate the sensor surface by flowing the elution solution (methanol/acetic acid) to remove the bound analyte.
-
Application Notes and Protocols for Ligand Immobilization Using Biotinylation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of ligands to solid supports is a cornerstone of numerous life science applications, including affinity chromatography, immunoassays, surface plasmon resonance (SPR), and targeted drug delivery.[1] One of the most robust and widely utilized methods for achieving this is through the high-affinity, non-covalent interaction between biotin and streptavidin.[1] This system's strength lies in its remarkable specificity and one of the strongest known biological interactions, with a dissociation constant (Kd) in the femtomolar to picomolar range.[2] This application note provides a critical evaluation of Biotin Methyl Ester for ligand immobilization and details the industry-standard protocols using N-hydroxysuccinimide (NHS) esters of biotin.
Critical Evaluation of this compound for Ligand Immobilization
While a biotin derivative, this compound is not the recommended reagent for direct covalent attachment of biotin to proteins or other amine-containing ligands . The methyl ester group is generally unreactive towards primary amines (such as the lysine residues on a protein's surface) under standard aqueous bioconjugation conditions.[3] Its primary utility is as a chemical intermediate in the synthesis of other biotin derivatives. For instance, this compound can be converted to biotin hydrazide, which can then be used to label molecules containing aldehyde groups.[4]
The Gold Standard: N-Hydroxysuccinimide (NHS) Esters of Biotin
The most common and effective method for biotinylating proteins and other amine-containing ligands is through the use of NHS esters of biotin. These reagents react efficiently with primary amines at a physiological to slightly alkaline pH (typically 7-9) to form stable amide bonds.
Reaction Mechanism of NHS-Biotin with a Primary Amine
The reaction proceeds via a nucleophilic attack of the primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Quantitative Data: The Biotin-Streptavidin Interaction
The interaction between biotin and streptavidin is characterized by an extremely low dissociation constant (Kd), indicating a very strong and stable complex. This makes it ideal for immobilization applications where minimal ligand leaching is required.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | |
| Association Rate Constant (kon) | 3.0 x 10⁶ to 4.5 x 10⁷ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ |
Experimental Protocols
Protocol 1: Biotinylation of a Protein Ligand using NHS-Biotin
This protocol provides a general guideline for the biotinylation of a protein ligand. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein ligand in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-Biotin (or a long-chain derivative like Sulfo-NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein ligand in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS-ester.
-
Prepare the NHS-Biotin Solution: Immediately before use, dissolve the NHS-Biotin in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted NHS-Biotin using a desalting column, dialysis, or spin filtration. This step is crucial to prevent interference in downstream applications.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Immobilization of a Biotinylated Ligand on a Streptavidin-Coated Surface
This protocol is applicable for various platforms, including SPR biosensors, microplates, and affinity columns.
Materials:
-
Streptavidin-coated surface (e.g., biosensor, microplate)
-
Biotinylated ligand
-
Binding buffer (e.g., PBS with 0.05% Tween-20)
-
Quenching solution (e.g., free biotin or biocytin)
Procedure:
-
Hydration/Washing: Hydrate and wash the streptavidin-coated surface according to the manufacturer's instructions to remove any preservatives and prepare the surface.
-
Ligand Immobilization: Prepare a solution of the biotinylated ligand in the binding buffer at a concentration typically ranging from 1-50 µg/mL. The optimal concentration will depend on the desired immobilization level and the specific application.
-
Incubation: Incubate the streptavidin-coated surface with the biotinylated ligand solution. Incubation times can range from 15 minutes to 1 hour at room temperature.
-
Washing: Wash the surface thoroughly with the binding buffer to remove any unbound biotinylated ligand.
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Quenching (Optional but Recommended): To block any remaining free biotin-binding sites on the streptavidin, incubate the surface with a solution of free biotin or biocytin (e.g., 10 µM) for 5-10 minutes.
-
Final Wash: Perform a final wash with the binding buffer. The surface is now ready for use in downstream applications.
Visualized Workflows and Interactions
Workflow for Ligand Immobilization
Biotin-Streptavidin Interaction
Conclusion
For the successful immobilization of ligands, the choice of the correct biotinylating reagent is critical. While this compound has applications in chemical synthesis, it is not suitable for the direct biotinylation of proteins for immobilization. The use of NHS esters of biotin remains the gold standard, providing a reliable and efficient method for creating stable, biotinylated ligands ready for immobilization on streptavidin-coated surfaces. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively implement this powerful technique in their experimental workflows.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Biotin Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yield and other common issues encountered during biotin conjugation experiments. While various biotinylation reagents exist, this guide focuses on the widely used amine-reactive N-hydroxysuccinimide (NHS) esters of biotin for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of biotinylating proteins with NHS esters?
A1: Biotinylation with N-hydroxysuccinimide (NHS) esters involves the reaction of the NHS ester with primary amines (-NH₂) on the protein.[1] These primary amines are predominantly found on the side chain of lysine residues and at the N-terminus of the polypeptide chain.[2] The reaction forms a stable amide bond, covalently attaching the biotin molecule to the protein.[1] This process is most efficient at a slightly alkaline pH (7-9).[2]
Q2: What are the critical factors to consider before starting a biotin conjugation reaction?
A2: Before initiating the conjugation, it is crucial to consider the following:
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Buffer Composition: Ensure the buffer is free of primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS-biotin, reducing conjugation efficiency.[3]
-
Protein Purity and Concentration: The protein solution should be pure and at a suitable concentration, typically 1-10 mg/mL, for optimal results. Carrier proteins like BSA or gelatin should be removed.
-
Biotin Reagent Quality: Use a fresh, high-quality biotinylating reagent. NHS esters are moisture-sensitive and can hydrolyze, leading to inactivation.
Q3: How is the degree of biotinylation determined?
A3: The degree of biotinylation, or the number of biotin molecules per protein molecule, can be determined using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay relies on the displacement of HABA from avidin by the biotin in the sample, causing a measurable change in absorbance.
Q4: What is the recommended storage for biotinylated proteins?
A4: For long-term storage, it is recommended to store the biotinylated protein at -20°C or -80°C. Adding a cryoprotectant like glycerol may be beneficial. For short-term storage, 4°C is generally suitable.
Troubleshooting Guide: Low Conjugation Yield
This guide addresses specific issues that can lead to a low yield of biotinylated protein.
Issue 1: Low or No Biotin Incorporation
| Question | Possible Cause | Suggested Solution |
| Why is the biotinylation efficiency unexpectedly low? | Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that compete with the target protein for the NHS-biotin reagent. | Perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) or bicarbonate buffer at a pH of 7.2-8.5. |
| Hydrolyzed/Inactive NHS-biotin reagent: NHS esters are susceptible to hydrolysis, especially when exposed to moisture. | Use a fresh vial of the biotinylation reagent. If using a previously opened vial, ensure it was stored properly in a desiccated environment. Prepare the biotin reagent solution immediately before use. | |
| Suboptimal reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7-9. At lower pH values, the primary amines are protonated and less reactive. | Ensure the reaction buffer is within the optimal pH range. | |
| Insufficient molar excess of biotin reagent: An inadequate amount of biotin reagent will result in incomplete labeling. | Increase the molar ratio of biotin to protein. A common starting point is a 20-fold molar excess of biotin. |
Issue 2: Protein Precipitation During or After Conjugation
| Question | Possible Cause | Suggested Solution |
| Why did my protein precipitate during the reaction? | High concentration of organic solvent: The biotin reagent is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution can denature the protein. | Keep the volume of the added biotin stock solution to a minimum, ideally less than 10% of the total reaction volume. |
| Over-biotinylation: Excessive labeling can alter the protein's solubility and lead to aggregation and precipitation. | Reduce the molar excess of the biotin reagent used in the reaction. Perform a titration to find the optimal biotin-to-protein ratio. | |
| Protein instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). | Perform the conjugation reaction at a lower temperature, such as 4°C, for a longer duration. |
Issue 3: Loss of Protein Activity After Biotinylation
| Question | Possible Cause | Suggested Solution |
| My protein is biotinylated, but it has lost its biological activity. What went wrong? | Biotinylation of critical lysine residues: Lysine residues within the active site or binding interface of the protein may have been modified, leading to inactivation. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider using a different biotinylation chemistry that targets other amino acid residues, such as sulfhydryl-reactive maleimide-biotin for cysteine residues. |
Experimental Protocols
General Protocol for Protein Biotinylation with an NHS Ester
This protocol provides a general guideline for biotinylating a protein using an amine-reactive NHS ester of biotin.
Materials:
-
Protein solution (in an amine-free buffer like PBS, pH 7.4)
-
NHS-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Biotinylation Reaction: Add the calculated amount of the biotin reagent stock solution to the protein solution. A common starting point is a 20-fold molar excess of biotin to protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts by dialysis against an appropriate buffer or by using a desalting column.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for NHS-Biotin Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient. |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | Avoid Tris, glycine, and other amine-containing buffers. |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS-ester stability. |
| Molar Ratio (Biotin:Protein) | 10:1 to 50:1 | Optimize based on the protein and desired degree of labeling. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature may be necessary for sensitive proteins. |
| Incubation Time | 30 - 120 minutes | Longer incubation at lower temperatures. |
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting logic for low biotinylation yield.
References
Side reactions of Biotin methyl ester in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of Biotin methyl ester in solution. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it commonly used for?
This compound is a derivative of biotin (Vitamin B7) where the carboxylic acid group of the valeric acid side chain is esterified with a methyl group. In research, it is often used as a protected form of biotin in chemical syntheses or as a control compound in biotinylation experiments. It is also a known intermediate in the biosynthesis of biotin in organisms like E. coli.
Q2: What are the primary side reactions I should be aware of when working with this compound in solution?
The primary side reactions involving the methyl ester group are hydrolysis, aminolysis, and transesterification. The stability of the this compound is influenced by factors such as pH, temperature, and the presence of nucleophiles in the solution.
Q3: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can occur, leading to the formation of biotin and methanol. The rate of this reaction is generally slow at moderately acidic pH but increases with decreasing pH.
-
Neutral Conditions (pH ≈ 7): Hydrolysis is slowest at a neutral pH. However, over extended periods, some hydrolysis can still be expected.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is a significant side reaction. The rate of hydrolysis increases with increasing pH, leading to the formation of the biotin carboxylate salt and methanol.
Q4: Can this compound react with buffer components?
Yes, certain buffer components can react with this compound. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), can potentially act as nucleophiles and lead to aminolysis, forming a biotin-amide conjugate with the buffer molecule. While this reaction is generally slower than with more reactive esters like NHS-esters, it can still be a concern over long incubation times or at elevated temperatures. It is advisable to use non-nucleophilic buffers like PBS (phosphate-buffered saline), HEPES, or MOPS when ester stability is critical.
Q5: Can this compound react with amino acids in my protein or peptide sample?
Yes, under certain conditions, the methyl ester can react with nucleophilic side chains of amino acids in a process called aminolysis. The most likely amino acid to react is the ε-amino group of lysine. Other nucleophilic residues like the N-terminal amine, and to a lesser extent the side chains of histidine, cysteine, serine, threonine, and tyrosine, could also potentially react, especially at higher pH where they are more deprotonated and thus more nucleophilic. This can lead to unintended labeling of your protein or peptide.
Troubleshooting Guides
Problem 1: Low Yield or No Signal in Downstream Applications (e.g., Streptavidin Binding Assays)
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure the pH of your solution is maintained at or near neutral (pH 6.5-7.5) to minimize both acid and base-catalyzed hydrolysis. - Prepare solutions fresh and avoid prolonged storage in aqueous buffers. For long-term storage, use anhydrous organic solvents like DMSO or DMF and store at -20°C or -80°C. - If the experiment requires basic conditions, minimize the incubation time and temperature. |
| Incomplete reaction with the intended target | - If this compound is being used as a reagent (e.g., in a transesterification reaction), ensure appropriate catalytic conditions (acid or base) and sufficient reaction time. - For enzymatic reactions, verify the activity of the enzyme and the presence of any necessary co-factors. |
| Precipitation of this compound | - this compound has limited solubility in aqueous solutions. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Problem 2: Non-specific Signal or Unexpected Labeled Species
| Possible Cause | Troubleshooting Steps |
| Reaction with primary amine-containing buffers (e.g., Tris) | - Switch to a non-nucleophilic buffer such as PBS, HEPES, or MOPS. - If Tris buffer is required, use it at a lower pH (e.g., 7.0-7.5) and for the shortest possible time to minimize the reactivity of the amine group. |
| Aminolysis with non-target biomolecules | - If you are using this compound in a complex mixture, be aware that it can react with any primary or secondary amines present. - Optimize the reaction pH to favor the desired reaction while minimizing side reactions. For example, if you want to minimize reaction with amines, a slightly acidic pH might be preferable, though this could increase hydrolysis. |
| Transesterification with other alcohols in the solution | - Avoid the presence of other alcohols in your reaction mixture if the methyl ester is intended to remain intact. If another alcohol is a necessary component, be aware that transesterification can occur, especially in the presence of acid or base catalysts. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Acetone | Soluble | |
| Methanol | ~1 g / 100 mL | |
| Methyl Ethyl Ketone | Soluble | |
| Benzene | Soluble | |
| Cyclohexene | Soluble | |
| Saturated & Paraffin Hydrocarbons | Insoluble |
Technical Support Center: Purification of Biotin Methyl Ester Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of biotin methyl ester conjugates. It is intended for researchers, scientists, and professionals in drug development who are utilizing these conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a derivative of biotin where the carboxylic acid group is modified into a methyl ester. This modification increases its solubility in organic solvents, which can be advantageous for various synthetic and labeling procedures. Like biotin, its methyl ester retains a high affinity for avidin and streptavidin, making it a valuable tool for bioconjugation, affinity labeling, and purification applications in biochemical research.
Q2: What are the most common methods for purifying this compound conjugates?
A2: The most prevalent method for purifying biotinylated molecules is affinity chromatography using immobilized avidin or streptavidin on a solid support like agarose or magnetic beads. The extremely strong and specific interaction between biotin and these proteins allows for efficient capture of the biotinylated conjugate, while unbound materials are washed away. Other methods that can be employed, depending on the nature of the conjugate, include size-exclusion chromatography, ion-exchange chromatography, and reverse-phase HPLC.
Q3: How can I confirm that my protein or molecule has been successfully biotinylated?
A3: Several methods are available to characterize and quantify biotin incorporation. A common and straightforward technique is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. In this colorimetric assay, HABA binds to avidin, producing a colored complex. When the biotinylated sample is added, the biotin displaces the HABA, causing a measurable decrease in absorbance at 500 nm, which correlates to the amount of biotin present. Other methods include fluorescence-based assays using fluorescently tagged avidin and western blotting using HRP-conjugated streptavidin for detection.
Q4: What are the optimal storage conditions for this compound and its conjugates?
A4: this compound should be stored in a sealed container, protected from moisture. For long-term storage, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended. The stability of biotin-conjugated molecules will depend on the specific biomolecule they are attached to (e.g., protein, antibody). General best practices for the storage of the specific biomolecule should be followed, typically involving storage at -20°C or -80°C in appropriate buffers.
Troubleshooting Guide
Problem 1: Low or No Biotinylation of the Target Molecule
Q: I have performed the conjugation reaction, but my characterization assay (e.g., HABA assay) shows very low or no biotin incorporation. What could be the cause?
A: This is a common issue that can stem from several factors related to your reaction conditions and reagents.
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with NHS-ester based biotinylation reagents.
-
Solution: Perform a buffer exchange into an amine-free buffer like PBS (phosphate-buffered saline) or HEPES before starting the conjugation. Desalting columns or dialysis are effective for this purpose.
-
-
Hydrolysis of the Biotinylation Reagent: NHS esters are susceptible to hydrolysis in aqueous solutions, especially at alkaline pH. If the reagent is exposed to moisture or dissolved in aqueous buffer and left for an extended period before use, it will lose its reactivity.
-
Solution: Always use high-quality, anhydrous solvents like DMF or DMSO to prepare stock solutions of the biotinylation reagent. Dissolve the reagent immediately before use and add it to the reaction mixture promptly. Ensure the reagent has been stored properly in a dry environment.
-
-
Suboptimal Reaction pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7 to 9.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 7-9.
-
-
Insufficient Concentration of Reactants: The concentration of your target molecule may be too low for an efficient reaction.
-
Solution: If possible, increase the concentration of your protein or target molecule. For some protocols, a protein concentration of >2.0 mg/ml is recommended.
-
Problem 2: Low Yield After Affinity Purification
Q: I have confirmed biotinylation, but I am recovering very little of my conjugate after streptavidin affinity purification. Why is this happening?
A: Low recovery can be due to issues with the binding, washing, or elution steps of the affinity purification process.
-
Inefficient Binding to Resin: The conjugate may not be binding efficiently to the streptavidin resin.
-
Solution: Ensure sufficient incubation time for the sample with the resin to allow for binding. Also, verify that the binding capacity of the resin has not been exceeded. Follow the manufacturer's guidelines for the amount of biotinylated material that can be loaded.
-
-
Loss of Conjugate During Wash Steps: The wash steps are critical for removing non-specific binders, but overly harsh conditions can lead to the loss of your specifically bound conjugate.
-
Solution: Use the recommended wash buffers and volumes. Avoid overly vigorous mixing that could physically damage the resin or the conjugate.
-
-
Inefficient Elution: The bond between biotin and streptavidin is one of the strongest non-covalent interactions known, making elution challenging.
-
Solution: Elution often requires harsh, denaturing conditions, such as boiling in SDS-PAGE sample buffer or using buffers with 8M guanidine-HCl at a low pH. If harsh conditions are incompatible with your downstream application, consider using a cleavable biotinylation reagent (e.g., containing a disulfide bond) that allows for elution under mild reducing conditions. Alternatively, a combination of excess free biotin and heating can be an effective elution strategy.
-
Experimental Protocols
Protocol: General Affinity Purification of a Biotinylated Protein using Streptavidin-Agarose
This protocol provides a general workflow. Optimal conditions, such as buffer composition, incubation times, and volumes, may need to be determined empirically for each specific conjugate.
1. Preparation of Streptavidin Resin:
- Resuspend the streptavidin-agarose slurry by gentle inversion.
- Pipette the required amount of slurry into a microcentrifuge tube.
- Pellet the resin by centrifugation (e.g., 500 x g for 1 minute) and carefully discard the supernatant.
- Wash the resin by adding 10 column volumes (CVs) of Binding/Wash Buffer (e.g., PBS, pH 7.4).
- Resuspend the resin, centrifuge, and discard the supernatant. Repeat this wash step twice.
2. Binding of the Biotinylated Protein:
- Add your sample containing the biotinylated protein to the equilibrated resin.
- If the sample volume is small, dilute it with Binding/Wash Buffer to ensure proper mixing.
- Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
3. Washing:
- Pellet the resin by centrifugation and save the supernatant to check for unbound protein.
- Add 10 CVs of Binding/Wash Buffer to the resin. Resuspend and mix gently.
- Centrifuge and discard the supernatant.
- Repeat the wash step at least three times to ensure all non-specifically bound proteins are removed.
4. Elution:
- Add 2-3 CVs of Elution Buffer to the resin pellet.
- For Denaturing Elution: Use a buffer like 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer.
- For Competitive Elution: Use a buffer containing a high concentration of free biotin (e.g., 25 mM) and incubate at an elevated temperature (e.g., 95°C for 5 minutes).
- Incubate for 5-10 minutes with periodic vortexing.
- Centrifuge at high speed (e.g., >10,000 x g) and carefully collect the supernatant, which contains your purified conjugate.
- If using a low pH elution buffer, immediately neutralize the eluate by adding a small amount of a high pH buffer (e.g., 1M Tris, pH 8.5).
Quantitative Data Summary
Table 1: Common Buffer Compositions for Affinity Purification
| Buffer Type | Typical Composition | Purpose |
| Binding/Wash Buffer | PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4 | Equilibration of resin, sample dilution, and washing away non-specific binders. |
| Denaturing Elution Buffer | 0.1 M Glycine-HCl, pH 2.5-2.8 | Disrupts the biotin-streptavidin interaction to release the conjugate. |
| Competitive Elution Buffer | 25 mM Biotin in PBS, pH 7.4 | Free biotin competes for the binding sites on streptavidin. |
Table 2: pH Ranges for Biotinylation Reactions
| Reagent Type | Target Functional Group | Optimal pH Range | Rationale |
| NHS-ester Biotin | Primary Amines (-NH₂) | 7.0 - 9.0 | At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS-ester accelerates significantly. |
Visualizations
Caption: Workflow for this compound Conjugation and Purification.
Technical Support Center: Impact of pH on Biotin Ester Reactivity
This guide provides technical support for researchers, scientists, and drug development professionals on the impact of pH on the reactivity of biotin esters, particularly N-hydroxysuccinimide (NHS) esters used for labeling proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Biotin NHS ester with a protein?
The optimal pH for reacting Biotin NHS ester with primary amines on a protein (such as lysine residues) is between 7.2 and 8.5. Within this range, the primary amines are sufficiently deprotonated to be nucleophilic and attack the NHS ester, while the rate of hydrolysis of the biotin reagent is manageable. A pH of 8.3-8.5 is often cited as the most efficient for the modification.
Q2: Why is the reaction pH so critical for biotinylation?
The reaction is strongly pH-dependent due to two competing factors:
-
Amine Reactivity: At acidic or neutral pH (below ~7), primary amines are protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester.
-
NHS Ester Hydrolysis: At alkaline pH (above 8.5-9.0), the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water instead of the amine on the protein. This competing reaction inactivates the biotin reagent and reduces labeling efficiency. The rate of hydrolysis increases significantly with rising pH.
Q3: Can I use a Tris buffer for my biotinylation reaction?
It is strongly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the target protein for reaction with the Biotin NHS ester, significantly lowering the efficiency of your intended labeling reaction.
Q4: What are suitable buffers for this reaction?
Amine-free buffers are essential. Commonly used buffers include Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0, sodium bicarbonate buffer (100 mM, pH 8.5), or HEPES buffer (100 mM, pH 8.5).
Q5: How does pH affect the stability of the Biotin NHS ester stock solution?
Biotin NHS esters are moisture-sensitive and should be stored desiccated at -20°C. For use, the reagent should be dissolved immediately prior to the experiment in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Aqueous solutions of NHS esters are not stable and should be used immediately, as hydrolysis begins rapidly, especially at neutral to high pH.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Biotinylation Efficiency | Incorrect Reaction pH: The pH of the buffer was too low, leaving primary amines protonated and unreactive. | Ensure your reaction buffer is amine-free and has a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal. |
| Hydrolyzed Biotin Reagent: The NHS-ester was inactivated by exposure to water/moisture before or during the reaction, often accelerated by high pH. | Always use a fresh solution of Biotin NHS ester dissolved in anhydrous DMSO or DMF. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. | |
| Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or sample contained primary amines that consumed the biotin reagent. | Perform a buffer exchange into an appropriate amine-free buffer like PBS or bicarbonate before starting the reaction. | |
| Protein Precipitation During/After Reaction | High Degree of Labeling: Over-biotinylation can alter the protein's surface charge and solubility properties, leading to aggregation. | Reduce the molar excess of the biotin reagent in the reaction. Perform a test run with varying biotin-to-protein ratios to find the optimal level. |
| High Concentration of Organic Solvent: The volume of DMSO or DMF added from the biotin stock solution was too high (>10%). | Keep the volume of the added biotin stock solution as low as possible, ideally less than 10% of the total reaction volume. | |
| High Background in Downstream Assays (e.g., ELISA, Western Blot) | Incomplete Removal of Unreacted Biotin: Free, unreacted biotin is still present in the sample and competes for binding to streptavidin/avidin. | Ensure thorough purification of the biotinylated protein after the reaction is quenched. Use gel filtration (desalting column) or extensive dialysis. |
| Loss of Protein Activity | Biotinylation of Critical Residues: A lysine residue essential for the protein's active site or binding interface has been modified. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. Consider alternative labeling chemistries that target different functional groups if the issue persists. |
Data Presentation: pH Impact on NHS Ester Stability
The stability of an NHS ester is often measured by its half-life in aqueous solution. The half-life is highly dependent on pH.
| pH Value | Temperature | Half-life of NHS Ester | Reference |
| < 6.5 | Not Specified | > 2 hours | |
| 7.0 | 0°C | 4-5 hours | |
| 7.0 | Not Specified | Hours | |
| > 8.0 | Not Specified | < 15 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Not Specified | Minutes |
This table summarizes data for general N-hydroxysuccinimide (NHS) esters, which are chemically equivalent to the reactive group on Biotin NHS ester.
Experimental Protocols
Standard Protocol for Protein Biotinylation with NHS Ester
This protocol provides a general procedure for labeling a protein with a Biotin NHS ester. Optimization may be required for specific proteins and applications.
1. Materials Required:
-
Protein to be labeled (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5, or PBS, pH 7.2-8.0)
-
Biotin NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
Purification system (e.g., desalting column or dialysis cassette)
2. Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free reaction buffer. If the protein is in a buffer containing Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis. The optimal protein concentration is between 1-10 mg/mL.
-
Prepare Biotin Stock Solution: Just before use, dissolve the Biotin NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve 2.0 mg of NHS-Biotin (MW ~341.4) in 590 µL of DMSO.
-
Calculate Reagent Volume: Determine the volume of biotin stock solution needed. A 12- to 20-fold molar excess of biotin reagent to protein is a common starting point.
-
Example Calculation: For 1 mL of a 2 mg/mL IgG solution (MW 150,000 Da), a 20-fold molar excess requires ~27 µL of a 10 mM biotin reagent solution.
-
-
Reaction Incubation: Add the calculated volume of the biotin stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-100 mM (e.g., add 50 µL of 1 M Tris-HCl to 1 mL of reaction mixture). Incubate for an additional 15-30 minutes.
-
Purify Conjugate: Remove unreacted biotin and quenching reagents by gel filtration (desalting column) or dialysis against three changes of buffer.
Visualizations
Caption: Reaction pathways for Biotin NHS ester at different pH values.
Biotin methyl ester solubility in aqueous buffers
Technical Support Center: Biotin Methyl Ester
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for working with this compound, focusing on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from regular Biotin?
This compound is a derivative of biotin (Vitamin B7) where the carboxylic acid group of the valeric acid side chain has been converted into a methyl ester. This modification makes the molecule more hydrophobic (less water-soluble) than biotin. It is often used in organic synthesis and as a non-reactive control in biotinylation experiments.
Q2: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What should I do?
This is a common issue. This compound has limited solubility in neutral aqueous buffers. The recommended procedure is to first dissolve it in an organic solvent to create a concentrated stock solution, and then dilute this stock solution into your aqueous buffer.
-
Recommended Solvents : Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the preferred solvents for creating a stock solution.
-
Procedure : Dissolve the this compound in DMSO to a concentration of up to 50 mg/mL. Then, slowly add this stock solution to your aqueous buffer while vortexing. Keep the final concentration of the organic solvent in your aqueous solution low (typically ≤5%) to avoid potential negative effects on your experiment.
Q3: Can I heat the solution to improve solubility?
Yes, gentle warming and sonication can aid in the dissolution of this compound, especially when preparing the initial stock solution in an organic solvent like DMSO. For aqueous solutions, while gentle warming can help, be cautious as prolonged heating can potentially lead to hydrolysis of the methyl ester, especially at non-neutral pH.
Q4: How stable is this compound in aqueous solutions?
The ester group in this compound is susceptible to hydrolysis, particularly in alkaline (high pH) or strongly acidic (low pH) conditions. This hydrolysis will convert the molecule back to biotin. It is highly recommended to prepare aqueous working solutions fresh for each experiment to ensure the integrity of the compound. Stock solutions in anhydrous DMSO are more stable and can be stored at -20°C or -80°C for extended periods.
Q5: My this compound precipitated out of solution after I diluted my DMSO stock into my buffer. How can I prevent this?
Precipitation upon dilution indicates that the solubility limit in the final aqueous buffer has been exceeded. Here are some strategies to overcome this:
-
Decrease the Final Concentration : The simplest solution is to lower the target concentration of this compound in your aqueous buffer.
-
Increase the Co-Solvent Percentage : If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 1% to 5%) can help keep the compound in solution.
-
Use a Solubilizing Agent : For some applications, agents like SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) can be used to improve aqueous solubility.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| White powder/film does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | Prepare a concentrated stock solution in 100% anhydrous DMSO first, then dilute into the aqueous buffer. |
| Solution is cloudy or contains visible precipitate after dilution. | Solubility limit in the final buffer has been exceeded. | Lower the final working concentration. Ensure the DMSO stock is fully dissolved before dilution. Add the stock solution to the buffer slowly while vortexing. |
| Inconsistent experimental results. | Degradation of this compound due to hydrolysis. | Prepare aqueous solutions fresh before each use. Store stock solutions in anhydrous DMSO, aliquoted to avoid freeze-thaw cycles, at -20°C or -80°C. |
| The compound is not dissolving even in pure DMSO. | The DMSO may have absorbed moisture, reducing its solvating power for hydrophobic compounds. | Use fresh, anhydrous (or low water content) DMSO. Gentle warming and sonication can also help. |
Solubility Data
The solubility of biotin derivatives is highly dependent on the specific derivative and the solvent system. While precise quantitative data for this compound in various aqueous buffers is not widely published, the following table provides solubility information for the parent compound (Biotin) and related derivatives to serve as a guide.
| Compound | Solvent | Approximate Solubility | Notes |
| This compound | DMSO | ≥ 50 mg/mL (193.5 mM) | Warming and sonication may be required. |
| Biotin | Water (25 °C) | ~0.22 mg/mL | Poorly soluble at neutral pH. |
| Biotin | DMSO | High, reported up to 50 mg/mL. | Significantly more soluble than in water. |
| Biotin-NHS Ester | DMSO | ~20 mg/mL | A common biotinylating agent. |
| Biotin-NHS Ester | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Illustrates the drop in solubility when diluted into aqueous buffer. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing : Accurately weigh out the required amount of this compound powder (Molecular Weight: 258.34 g/mol ). For 1 mL of a 10 mM solution, you will need 2.58 mg.
-
Solvent Addition : Add the powder to a microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (for 1 mL of solution, add 1 mL of DMSO).
-
Dissolution : Vortex the tube vigorously. If the solid does not dissolve completely, warm the solution gently to 37-60°C and/or sonicate for 5-10 minutes until the solution is clear.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from moisture. The stock solution is stable for at least one month at -20°C and up to six months at -80°C.
Protocol: Preparation of a 100 µM Aqueous Working Solution
-
Thaw Stock : Thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare Buffer : Have your desired volume of aqueous buffer (e.g., PBS, pH 7.4) ready in a conical tube.
-
Dilution : To make 1 mL of a 100 µM solution, you will need 10 µL of the 10 mM stock. While vortexing the buffer, slowly add the 10 µL of the DMSO stock solution drop-by-drop to the 990 µL of buffer. This gradual addition helps prevent precipitation.
-
Final Mix : Continue to vortex for another 30 seconds to ensure homogeneity. The final DMSO concentration will be 1%.
-
Use Immediately : Use the freshly prepared aqueous working solution for your experiment without delay to minimize hydrolysis.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
